4(3H)-Pyrimidinone, 2-amino-6-(3-pyridinyl)-
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Overview
Description
4(3H)-Pyrimidinone, 2-amino-6-(3-pyridinyl)- is a heterocyclic organic compound that features a pyrimidinone core with an amino group at the 2-position and a pyridinyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 2-amino-6-(3-pyridinyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diaminopyrimidin-4(3H)-one with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 4(3H)-Pyrimidinone, 2-amino-6-(3-pyridinyl)- may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinone, 2-amino-6-(3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino and pyridinyl groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while reduction may produce pyrimidinone amines. Substitution reactions can lead to a variety of substituted pyrimidinone derivatives.
Scientific Research Applications
4(3H)-Pyrimidinone, 2-amino-6-(3-pyridinyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 2-amino-6-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and the suppression of disease progression.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone derivatives: These compounds share a similar core structure but differ in the substitution pattern and biological activity.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a fused pyrimidine and pyridine ring system and exhibit distinct chemical and biological properties.
Uniqueness
4(3H)-Pyrimidinone, 2-amino-6-(3-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group and a pyridinyl group at specific positions makes it a versatile scaffold for the development of novel therapeutic agents and advanced materials.
Properties
Molecular Formula |
C9H8N4O |
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Molecular Weight |
188.19 g/mol |
IUPAC Name |
2-amino-4-pyridin-3-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H8N4O/c10-9-12-7(4-8(14)13-9)6-2-1-3-11-5-6/h1-5H,(H3,10,12,13,14) |
InChI Key |
NNUASXGCHDIEJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=O)NC(=N2)N |
Origin of Product |
United States |
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